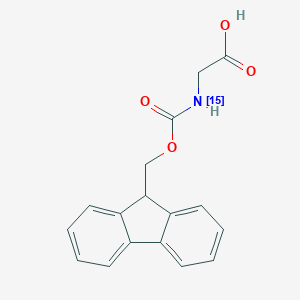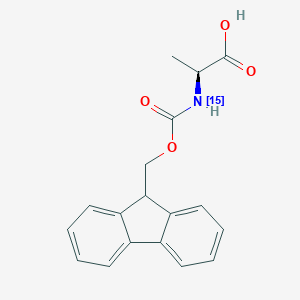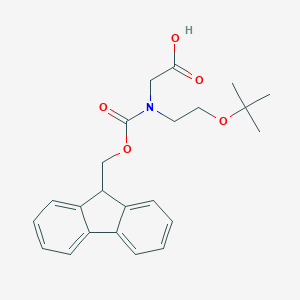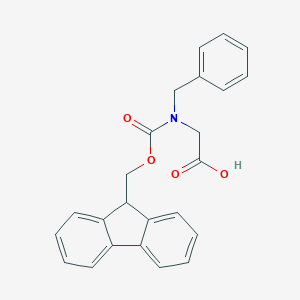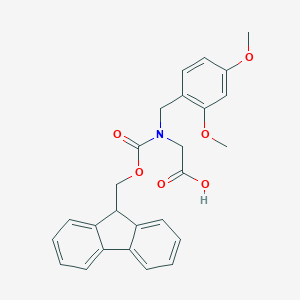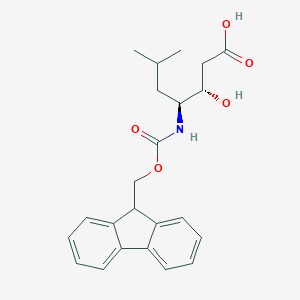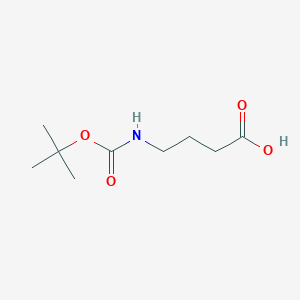
Boc-GABA-OH
Vue d'ensemble
Description
Boc-GABA-OH: Acide 4-(tert-butoxycarbonylamino)butyrique , est un dérivé de l'acide gamma-aminobutyrique (GABA). Il est largement utilisé dans la synthèse peptidique comme groupe protecteur pour la fonction amine du GABA. Le composé a la formule moléculaire C9H17NO4 et un poids moléculaire de 203,24 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le Boc-GABA-OH est généralement synthétisé par réaction de l'acide gamma-aminobutyrique avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base comme l'hydroxyde de sodium ou la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane ou le tétrahydrofurane à température ambiante .
Méthodes de production industrielle: En milieu industriel, la synthèse du this compound suit des principes similaires mais à plus grande échelle. Le procédé implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser les réactions secondaires et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions: Le Boc-GABA-OH subit plusieurs types de réactions chimiques, notamment :
Réactifs et conditions courantes:
Déprotection: Acide trifluoroacétique, acide chlorhydrique.
Principaux produits:
Déprotection: Acide gamma-aminobutyrique.
Couplage: Peptides contenant des résidus d'acide gamma-aminobutyrique.
Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie: C'est un intermédiaire clé dans la synthèse de peptides et d'autres molécules complexes.
Biologie: Le this compound est utilisé dans l'étude des neurotransmetteurs et de leurs récepteurs.
Mécanisme d'action
Le mécanisme d'action du this compound implique principalement son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Boc protège la fonction amine de l'acide gamma-aminobutyrique pendant les réactions chimiques, empêchant des réactions secondaires indésirables. Une fois les réactions souhaitées terminées, le groupe Boc peut être éliminé en milieu acide pour donner le groupe amino libre .
Applications De Recherche Scientifique
Boc-GABA-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of Boc-GABA-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function of gamma-aminobutyric acid during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino group .
Comparaison Avec Des Composés Similaires
Composés similaires:
Fmoc-GABA-OH: Un autre groupe protecteur pour l'acide gamma-aminobutyrique, utilisant le groupe fluorenylméthyloxycarbonyle (Fmoc).
Boc-β-Ala-OH: Un composé similaire où le groupe Boc protège la fonction amine de la β-alanine.
Boc-Abu-OH: Un composé où le groupe Boc protège la fonction amine de l'acide 4-aminobutyrique.
Unicité: Le Boc-GABA-OH est unique dans son application spécifique pour protéger la fonction amine de l'acide gamma-aminobutyrique. Sa stabilité en milieu basique et sa facilité d'élimination en milieu acide en font un choix privilégié dans la synthèse peptidique .
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDJWBGOQFTDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304045 | |
| Record name | n-boc-gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-38-9 | |
| Record name | 57294-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-boc-gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


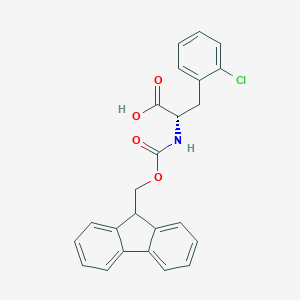

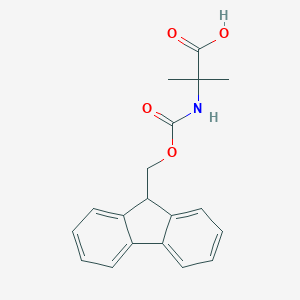
![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B557976.png)
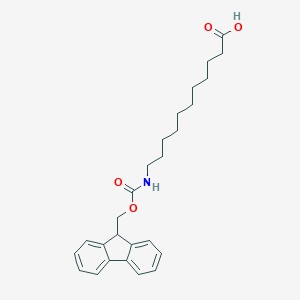

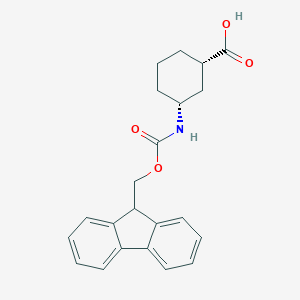
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
